SR121566A SR121566A SR121566A is a novel non-peptide Glycoprotein IIb/IIIa (GP IIb-IIIa) antagonist, which can inhibit ADP-, arachidonic acid- and collagen-induced human platelet aggregation with IC50s of 46±7.5, 56±6 and 42±3 nM, respectively.
Brand Name: Vulcanchem
CAS No.: 180144-61-0
VCID: VC0006957
InChI: InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29)
SMILES: C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Molecular Formula: C₂₀H₂₅N₅O₄S
Molecular Weight: 431.5 g/mol

SR121566A

CAS No.: 180144-61-0

Cat. No.: VC0006957

Molecular Formula: C₂₀H₂₅N₅O₄S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

SR121566A - 180144-61-0

CAS No. 180144-61-0
Molecular Formula C₂₀H₂₅N₅O₄S
Molecular Weight 431.5 g/mol
IUPAC Name 3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid
Standard InChI InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29)
Standard InChI Key LYIQNVKSTSEEEG-UHFFFAOYSA-N
SMILES C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Canonical SMILES C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Pharmacological Profile

In Vitro Activity

SR121566A exhibits nanomolar potency in inhibiting platelet activation. Key findings include:

ParameterValueSource
IC₅₀ for fibrinogen binding19.8 ± 6.3 nM
IC₅₀ for L-692,884 (RGD peptide)291 ± 96 nM
IC₅₀ for ADP-induced aggregation46 ± 7.5 nM
IC₅₀ for collagen-induced aggregation42 ± 3 nM
IC₅₀ for arachidonic acid-induced aggregation56 ± 6 nM

The compound binds to Gp IIb/IIIa with high affinity (KD = 45–72 nM) and blocks adhesion to fibrinogen-coated surfaces (IC₅₀ = 40.3 ± 2.5 nM) . It shows selectivity for Gp IIb/IIIa, with no effect on other integrins or adhesive proteins .

In Vivo Efficacy

Preclinical studies in rabbits and baboons highlight its sustained antithrombotic effects:

ModelED₅₀ (mg/kg)EffectSource
Antiaggregating (rabbits)2.3 ± 0.3Inhibition of ADP-induced aggregation
Antithrombotic (shunt thrombosis)10.4 ± 0.8Thrombus formation reduction
Oral bioavailability2 mg/kg8-hour inhibition of aggregation

In rabbits, a single oral dose of 2 mg/kg achieved near-complete inhibition of platelet aggregation for 8 hours, with residual activity at 24 hours .

Therapeutic Applications

Venous Thrombosis

In stasis-induced thrombosis models, SR121566A demonstrated superiority over aspirin:

ConditionEffectDose (mg/kg)Source
Low thrombogenic challengeSignificant thrombus reduction0.13–0.7
High thrombogenic challengeNo significant effect

This underscores its role in platelet-mediated coagulation .

Comparative Analysis

ParameterSR121566ATirofibanReoPro
ClassNon-peptide, oral prodrugNon-peptide, IVMonoclonal antibody
IC₅₀ (fibrinogen)19.8 nM~20 nM~1 nM
Duration (oral)8–24 hoursShorter (IV only)N/A
Thrombin inhibitionYes (in vitro/in vivo)LimitedNo

SR121566A distinguishes itself through oral bioavailability and sustained activity, addressing limitations of IV-only antagonists like ReoPro .

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